Cas no 2229413-00-5 (tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate)

Tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-methylazetidin-3-yloxy phenyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in the preparation of pharmacologically active molecules. The Boc group offers stability under various reaction conditions while allowing selective deprotection when required. The azetidine ring contributes to conformational rigidity, potentially enhancing binding affinity in target interactions. Its well-defined reactivity profile makes it suitable for applications in peptide synthesis and small-molecule drug development. The compound's purity and synthetic accessibility further support its utility in research and industrial settings.
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate structure
2229413-00-5 structure
Product name:tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
CAS No:2229413-00-5
MF:C15H22N2O3
Molecular Weight:278.346784114838
CID:6597954
PubChem ID:165659494

tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-1878090
    • 2229413-00-5
    • tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
    • インチ: 1S/C15H22N2O3/c1-14(2,3)20-13(18)17-11-5-7-12(8-6-11)19-15(4)9-16-10-15/h5-8,16H,9-10H2,1-4H3,(H,17,18)
    • InChIKey: QOERDRHSBVVFAM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)NC(=O)OC(C)(C)C)C1(C)CNC1

計算された属性

  • 精确分子量: 278.16304257g/mol
  • 同位素质量: 278.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 59.6Ų

tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1878090-0.25g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
0.25g
$1078.0 2023-06-02
Enamine
EN300-1878090-0.5g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
0.5g
$1124.0 2023-06-02
Enamine
EN300-1878090-10.0g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
10g
$5037.0 2023-06-02
Enamine
EN300-1878090-2.5g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
2.5g
$2295.0 2023-06-02
Enamine
EN300-1878090-0.1g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
0.1g
$1031.0 2023-06-02
Enamine
EN300-1878090-0.05g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
0.05g
$983.0 2023-06-02
Enamine
EN300-1878090-5.0g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
5g
$3396.0 2023-06-02
Enamine
EN300-1878090-1.0g
tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2229413-00-5
1g
$1172.0 2023-06-02

tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate 関連文献

tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate (CAS No. 2229413-00-5)

Tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate, identified by its Chemical Abstracts Service (CAS) number 2229413-00-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural features of this compound, particularly its tert-butyl group and the presence of a 3-methylazetidin-3-yl moiety, contribute to its unique chemical properties and potential biological activities.

The 4-[(3-methylazetidin-3-yl)oxy]phenyl part of the molecule introduces a phenolic group linked to an azetidine ring, which is a cyclic amine derivative. This structural motif is of particular interest because it combines the aromatic stability of the phenyl ring with the conformational flexibility provided by the azetidine scaffold. Such combinations are often exploited in medicinal chemistry to enhance binding affinity and selectivity in biological targets.

In recent years, there has been a growing interest in developing novel carbamate-based compounds for their potential therapeutic applications. Carbamates are known for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making them valuable scaffolds for drug design. The tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate (CAS No. 2229413-00-5) is no exception and has been studied for its potential role in various pharmacological contexts.

One of the most compelling aspects of this compound is its structural diversity, which allows for fine-tuning of its biological properties. The 3-methylazetidin-3-yl group, in particular, has been shown to influence the conformational dynamics of the molecule, potentially enhancing its interaction with specific biological receptors. This feature has made it a attractive candidate for further exploration in the development of targeted therapies.

Recent studies have begun to uncover the potential applications of this compound in areas such as anti-inflammatory and analgesic therapies. The phenolic moiety and the carbamate group are known to exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, the structural flexibility provided by the azetidine ring may contribute to improved oral bioavailability and reduced toxicity, making it a promising candidate for clinical development.

The synthesis of tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate (CAS No. 2229413-00-5) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group provides stability to the molecule while also enhancing its solubility in organic solvents, which is beneficial for both synthetic and analytical purposes.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of this compound with potential biological targets. These studies have revealed that the 4-[(3-methylazetidin-3-yl)oxy]phenyl moiety can effectively engage with hydrophobic pockets in protein receptors, while the carbamate group forms hydrogen bonds with polar residues. This dual interaction mechanism suggests that this compound may exhibit high binding affinity and selectivity.

The pharmacokinetic properties of tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate (CAS No. 2229413-00-5) are also under investigation. Preliminary data suggest that this compound exhibits moderate solubility in water, which could be advantageous for oral administration. Additionally, metabolic stability studies indicate that the molecule is resistant to degradation by common enzymatic pathways, suggesting a longer half-life in vivo.

In conclusion, tert-butyl N-{4-[(3-methylazetidin-3-yloxy]phenyl}carbamate (CAS No. 2229413-00-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive molecule for designing novel therapeutic agents. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play a significant role in future drug development efforts.

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